molecular formula C13H18ClNO3 B1424041 Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride CAS No. 455323-66-7

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Cat. No.: B1424041
CAS No.: 455323-66-7
M. Wt: 271.74 g/mol
InChI Key: VRLHTHGGZZAAST-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a chemical building block of high interest in medicinal chemistry and anticancer drug discovery. Its molecular structure, featuring a benzoate ester linked to a piperidine ring via an ether bond, makes it a versatile scaffold for constructing more complex molecules . The piperidine moiety is a privileged structure in pharmacology, frequently found in compounds with biological activity. This compound serves as a key synthetic intermediate in the design and development of novel therapeutic agents. Research indicates that derivatives containing the piperidinyloxybenzoate core are explored in the development of multi-target inhibitors, particularly for challenging diseases like triple-negative breast cancer (TNBC) . Furthermore, piperidine derivatives are actively investigated as inhibitors of bacterial targets, such as the MenA enzyme in Mycobacterium tuberculosis , presenting a promising strategy for combating tuberculosis . Its value lies in providing a critical structural handle that researchers can use to develop molecules capable of interacting with multiple biological targets, including DNA, enzymes like HDAC, and signaling pathways involving nitric oxide (NO) . This product is strictly for research purposes and is labeled 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl 4-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHTHGGZZAAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696429
Record name Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455323-66-7
Record name Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a benzoate moiety, which contributes to its biological properties. The molecular formula is C14H20ClNO3C_{14}H_{20}ClNO_3, with a molecular weight of approximately 285.77 g/mol. This structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.
  • Receptor Interaction : It interacts with various receptors, potentially affecting neurotransmission and inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : There is evidence suggesting that it may provide neuroprotection, particularly in models related to neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which it may exert anti-inflammatory effects.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α1000350
IL-6800200

Neuroprotective Effects

Research focusing on neuroprotection revealed that this compound could inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain.

TreatmentAChE Activity (%)
Control100
Compound Treatment65

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₉ClN₂O₃
  • Molecular Weight : 288.77 g/mol
  • CAS Number : 936130-82-4

The compound features a piperidine ring attached to a benzoate moiety, which is crucial for its biological activity. The presence of the piperidine group enhances its interaction with various biological targets, making it a valuable candidate for therapeutic applications.

Pharmacological Potential

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has been investigated for its potential as a therapeutic agent due to its diverse biological activities:

  • Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .
  • Enzyme Inhibition : The compound acts as a reversible inhibitor of enzymes linked to cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The compound can serve as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and analgesics .

Mechanistic Studies

Research utilizing molecular docking techniques has provided insights into how this compound interacts with target enzymes. Modifications to its structure significantly impact binding affinity and inhibitory potency against enzymes like monoacylglycerol lipase (MAGL), which are crucial for cancer therapy .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antitumor Efficacy : A study evaluating the antiproliferative effects showed that benzoylpiperidine derivatives exhibited IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, indicating that structural modifications can enhance anticancer properties .
  • Comparative Analysis : A comparative study of various piperidinyl compounds indicated that those with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts, underscoring the importance of structural modifications in optimizing therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes critical structural and physicochemical differences between Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences
This compound C₁₄H₁₉NO₃·HCl 285.77 Piperidine ring linked via oxygen to benzoate ester. Reference compound.
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride C₁₅H₂₁NO₃·HCl 299.80 Ethoxy spacer between piperidine and benzoate. Increased chain length may enhance flexibility and alter receptor binding.
Methyl 4-(piperidin-4-yl)benzoate hydrochloride C₁₃H₁₇NO₂·HCl 257.74 Direct piperidine-benzoate linkage (no oxygen spacer). Reduced polarity; potential differences in metabolic stability.
Piperidin-4-ylmethyl benzoate hydrochloride C₁₃H₁₇NO₂·HCl 257.74 Piperidine connected via methylene (-CH₂-) to benzoate. Altered steric and electronic properties compared to ether-linked analogs.
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride C₁₂H₁₆ClNO₃ 257.71 Pyrrolidine (5-membered ring) instead of piperidine. Smaller ring size increases ring strain; reduced basicity.
(1-Methylpiperidin-4-yl) benzoate hydrochloride C₁₃H₁₈ClNO₂ 255.74 N-methylated piperidine ring. Methylation reduces hydrogen-bonding potential; increased lipophilicity.

Physicochemical Properties

  • Polarity : The ethoxy-spacer analog () exhibits higher polarity than the reference compound due to the additional ether oxygen.
  • Stability : Pyrrolidine analogs () may exhibit lower thermal stability due to ring strain in the 5-membered structure.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-hydroxybenzoic acid derivatives with piperidin-4-ol under alkaline conditions, followed by esterification with methanol in the presence of hydrochloric acid to form the hydrochloride salt . Purification is achieved through recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) . Critical parameters include maintaining anhydrous conditions during esterification and controlling reaction temperatures (50–70°C) to minimize side products like hydrolyzed esters .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key characterization methods include:

  • Melting Point Analysis : Decomposition observed at 175–180°C, verified via differential scanning calorimetry (DSC) .
  • Spectroscopy :
    • 1H/13C NMR to confirm piperidine ring protons (δ 1.5–3.0 ppm) and ester carbonyl (δ ~165 ppm).
    • FT-IR for O-H (broad ~2500 cm⁻¹, hydrochloride) and ester C=O (1720 cm⁻¹) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Yield optimization requires addressing:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Stoichiometry : A 1.2:1 molar ratio of piperidin-4-ol to methyl 4-hydroxybenzoate prevents excess unreacted starting material .
  • Workup : Acid-base extraction (HCl/NaOH) to isolate the hydrochloride salt with >90% purity .
    Design of Experiments (DoE) is recommended to evaluate interactions between variables like temperature, solvent, and catalyst loading .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Answer:
Discrepancies may arise from polymorphic forms or hydration states. To address this:

  • Crystallography : Perform X-ray powder diffraction (XRPD) to identify crystalline forms .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts solubility and stability .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks, monitoring degradation via LC-MS to identify labile functional groups (e.g., ester hydrolysis) .
    Cross-reference data from multiple sources (e.g., PubChem, NIST) to validate findings .

Safety: What precautions are advised given limited toxicity data for this compound?

Answer:
Adopt precautionary measures based on structurally similar piperidine derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Emergency Protocols : Immediate rinsing with water for eye/skin exposure; seek medical evaluation if ingested .
  • Storage : In airtight containers under inert gas (N₂) at 2–8°C to prevent deliquescence .

Advanced: How to design experiments probing the compound’s reactivity under varying pH and temperature?

Answer:

  • pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24 hours. Analyze degradation products via LC-MS to identify pH-sensitive sites (e.g., ester or piperidine groups) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with Arrhenius modeling to predict shelf-life under accelerated conditions (40–60°C) .
  • Reactivity Screening : Test nucleophilic substitution with thiols or amines to evaluate piperidine ring reactivity .

Basic: What are the critical parameters for safe storage and handling?

Answer:

  • Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the ester group .
  • Light Sensitivity : Amber glass containers to avoid photodegradation .
  • Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced: How to analyze conflicting bioactivity data in pharmacological studies?

Answer:

  • Dose-Response Curves : Use Hill slope models to assess efficacy thresholds and off-target effects .
  • Assay Validation : Replicate studies in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Metabolite Screening : Identify active metabolites via hepatocyte incubation and LC-MS to explain discrepancies in potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Reactant of Route 2
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride

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